![molecular formula C27H25N3O4S B2644692 4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(4-phenylbutan-2-yl)benzamide CAS No. 688055-50-7](/img/no-structure.png)
4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(4-phenylbutan-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(4-phenylbutan-2-yl)benzamide is a useful research compound. Its molecular formula is C27H25N3O4S and its molecular weight is 487.57. The purity is usually 95%.
BenchChem offers high-quality 4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(4-phenylbutan-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(4-phenylbutan-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactivity
Quinazolinone derivatives are synthesized through various chemical reactions, offering a versatile platform for generating biologically active compounds. For instance, novel synthetic routes have been developed for dihydro-5H-oxazolo and oxazinoquinazolinones, showcasing the compound's chemical reactivity and potential for creating diverse molecular structures with unique properties J. Chern et al., 1988.
Antimicrobial and Antiviral Activities
Quinazolinone derivatives have demonstrated significant antimicrobial and antiviral activities. For example, some derivatives showed potent antibacterial and antifungal activities, indicating their potential as new agents in treating infectious diseases M. Nowak et al., 2015; P. Selvam et al., 2007.
Antitumor and Anticancer Properties
Research has also highlighted the antitumor properties of quinazolinone derivatives. Studies indicate their potential in inhibiting cancer cell growth, with some compounds showing high cytotoxicity against various cancer cell lines, suggesting their application in cancer therapy A. Markosyan et al., 2015.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(4-phenylbutan-2-yl)benzamide, which is then coupled with the second intermediate, 4-phenylbutan-2-amine, to form the final product.", "Starting Materials": [ "2,4-dichloro-5-nitrobenzoic acid", "4-phenylbutan-2-amine", "8-hydroxyquinoline", "sodium sulfide", "sodium borohydride", "N,N-dimethylformamide", "triethylamine", "acetic anhydride", "4-aminobenzamide", "4-phenylbutyric acid", "thionyl chloride", "sodium hydroxide", "hydrochloric acid", "ethyl acetate", "water" ], "Reaction": [ "Synthesis of 4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(4-phenylbutan-2-yl)benzamide:", "- Synthesize 2,4-dichloro-5-nitrobenzoic acid from 8-hydroxyquinoline and 2,4-dichloro-5-nitrobenzoyl chloride using sodium borohydride as a reducing agent.", "- Synthesize 4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(4-phenylbutan-2-yl)benzamide from 2,4-dichloro-5-nitrobenzoic acid, 4-aminobenzamide, and 4-phenylbutyric acid using thionyl chloride as a dehydrating agent and N,N-dimethylformamide and triethylamine as solvents.", "Coupling of 4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(4-phenylbutan-2-yl)benzamide with 4-phenylbutan-2-amine:", "- Synthesize 4-phenylbutan-2-amine from 4-phenylbutyric acid using sodium borohydride as a reducing agent.", "- Couple 4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(4-phenylbutan-2-yl)benzamide with 4-phenylbutan-2-amine using acetic anhydride as a coupling agent and triethylamine as a catalyst.", "- Purify the final product using a combination of ethyl acetate, water, hydrochloric acid, and sodium hydroxide." ] } | |
CAS RN |
688055-50-7 |
Product Name |
4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(4-phenylbutan-2-yl)benzamide |
Molecular Formula |
C27H25N3O4S |
Molecular Weight |
487.57 |
IUPAC Name |
4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(4-phenylbutan-2-yl)benzamide |
InChI |
InChI=1S/C27H25N3O4S/c1-17(7-8-18-5-3-2-4-6-18)28-25(31)20-11-9-19(10-12-20)15-30-26(32)21-13-23-24(34-16-33-23)14-22(21)29-27(30)35/h2-6,9-14,17H,7-8,15-16H2,1H3,(H,28,31)(H,29,35) |
InChI Key |
WADIYRPBMJGZNY-UHFFFAOYSA-N |
SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



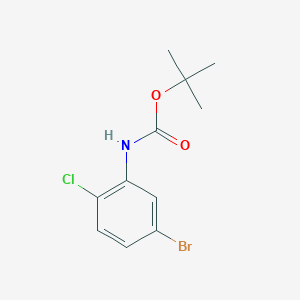
![N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide](/img/structure/B2644611.png)
![4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B2644612.png)
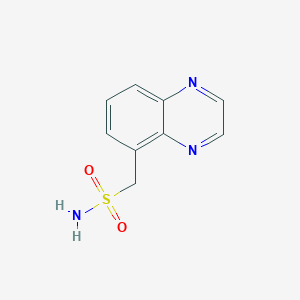
![2-[(2-chlorobenzyl)sulfonyl]-1-(2,4-dichlorophenyl)-1-ethanone O-methyloxime](/img/structure/B2644615.png)
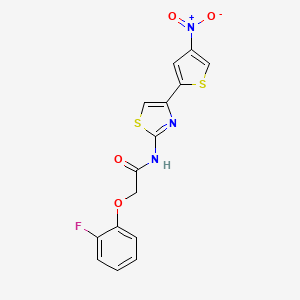
![methyl 5-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2644618.png)
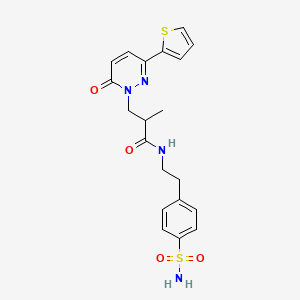

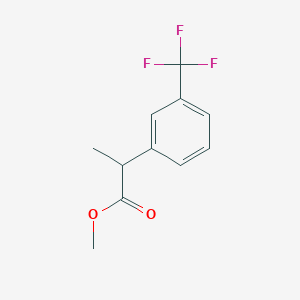
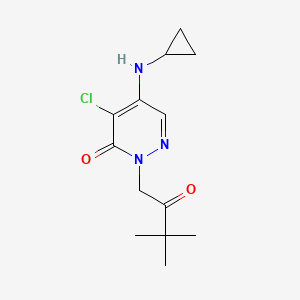
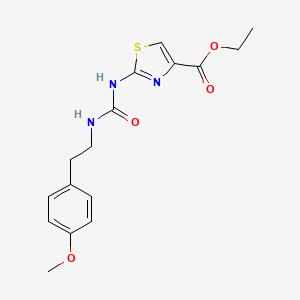
![2-[2-(Azepan-1-yl)-2-oxoethyl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-one](/img/structure/B2644626.png)
![N-(2,6-dimethylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2644630.png)